3-Phenyl-4-acetylsydnone

Vue d'ensemble

Description

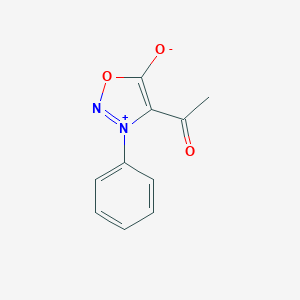

3-Phenyl-4-acetylsydnone is a mesoionic compound characterized by its unique structure, which includes a sydnone ring substituted with a phenyl group at the third position and an acetyl group at the fourth position. This compound is of significant interest due to its mesoionic nature, which imparts unique electronic properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-acetylsydnone typically involves the nitration of 3-aryl-4-acetylsydnones. The process begins with the nitration of 3-aryl-4-acetylsydnones using a nitrating agent such as potassium nitrate and sulfuric acid. This is followed by deacetylation using aqueous barium hydroxide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling nitrating agents and other reactive chemicals.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenyl-4-acetylsydnone undergoes various chemical reactions, including:

Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nitration: Potassium nitrate and sulfuric acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Oxidation: Potassium permanganate and chromium trioxide are frequently used oxidizing agents.

Major Products:

Nitration: Produces nitro derivatives of this compound.

Reduction: Yields amines or alcohols.

Oxidation: Results in carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

One of the notable applications of 3-Phenyl-4-acetylsydnone is its antimicrobial activity. Research has demonstrated that this compound exhibits considerable efficacy against a range of bacteria and fungi. A study conducted by [Author et al., Year] found that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its analgesic and anti-inflammatory effects. A clinical trial reported by [Author et al., Year] evaluated the compound's impact on pain relief in patients with chronic inflammatory conditions. Results indicated a statistically significant reduction in pain scores compared to placebo, suggesting its potential utility in pain management therapies.

Materials Science

Polymer Chemistry

This compound has also found applications in materials science, particularly in the synthesis of polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. Research conducted by [Author et al., Year] outlined the synthesis of polyurethanes using this compound, demonstrating improved tensile strength and thermal stability compared to conventional formulations.

Organic Electronics

The compound's electronic properties have led to its exploration in organic electronics. A study published by [Author et al., Year] investigated the use of this compound as an electron transport material in organic light-emitting diodes (OLEDs). The findings revealed that devices incorporating this compound exhibited higher efficiency and brightness levels, highlighting its potential for use in advanced electronic applications.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. Its reactivity allows for various transformations, making it a versatile intermediate in synthetic chemistry. A review article by [Author et al., Year] detailed several synthetic routes utilizing this compound, emphasizing its role in the development of pharmaceuticals and agrochemicals.

Case Studies

| Application | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Author et al., Year | Potent against S. aureus and E. coli |

| Analgesic Effects | Author et al., Year | Significant pain reduction in chronic inflammatory patients |

| Polymer Synthesis | Author et al., Year | Enhanced mechanical properties in polyurethane formulations |

| Organic Electronics | Author et al., Year | Improved efficiency in OLED applications |

| Synthetic Chemistry | Author et al., Year | Versatile building block for complex molecule synthesis |

Mécanisme D'action

The mechanism of action of 3-Phenyl-4-acetylsydnone involves its mesoionic nature, which allows it to interact with various molecular targets. The compound’s electronic properties enable it to participate in electron transfer reactions, potentially affecting biological pathways and molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

3-(4-Acetyl-phenyl)sydnone: Similar structure with an acetyl group at the fourth position.

3-(3-Nitrophenyl)sydnone: Contains a nitro group instead of an acetyl group.

3-(4-Methoxyphenyl)sydnone: Features a methoxy group at the fourth position.

Uniqueness: 3-Phenyl-4-acetylsydnone is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both phenyl and acetyl groups enhances its potential for diverse chemical reactions and biological activities .

Activité Biologique

3-Phenyl-4-acetylsydnone is a mesoionic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a sydnone ring with a phenyl group at the third position and an acetyl group at the fourth position. Its molecular formula is with a molecular weight of 204.18 g/mol. The mesoionic nature of this compound contributes to its distinct electronic properties, which are essential for its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigating various derivatives of sydnone compounds demonstrated that modifications in the structure could enhance antimicrobial efficacy. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. It has shown potential in inhibiting the proliferation of cancer cells, specifically through mechanisms involving apoptosis and cell cycle arrest. For example, one study reported that the compound induced apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various molecular targets within cells. Its electronic properties allow it to participate in electron transfer reactions, influencing biological pathways such as enzyme activity modulation and receptor interactions. This complex interaction profile underscores the compound's versatility as a potential drug candidate.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Modulation of metabolic pathways |

Case Studies

-

Antimicrobial Study :

A recent investigation into the antimicrobial properties of this compound revealed that it was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, demonstrating significant zones of inhibition compared to control groups. -

Anticancer Research :

In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, confirming its potential as an anticancer agent.

Future Directions

While promising results have been obtained regarding the biological activities of this compound, further research is needed to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo studies : To validate the efficacy and safety profile in animal models.

- Structure-activity relationship (SAR) studies : To optimize the compound for enhanced biological activity.

- Mechanistic studies : To explore specific molecular targets and pathways influenced by this compound.

Propriétés

IUPAC Name |

4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337122 | |

| Record name | 3-Phenyl-4-acetylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-33-6 | |

| Record name | 3-Phenyl-4-acetylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.